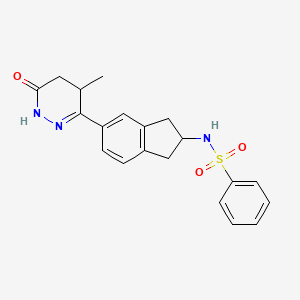

5-Methyl-6-(2-benzenesulphonamido-indan-5-yl)-4,5-dihydropyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone ring, an indene moiety, and a benzenesulfonamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Indene Moiety Introduction: The indene structure can be synthesized via Friedel-Crafts alkylation or acylation reactions, followed by cyclization.

Sulfonamide Formation: The final step involves the reaction of the indene-pyridazinone intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: Potential use in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Levosimendan: A known cardiovascular drug with a similar pyridazinone structure.

Milrinone: Another cardiovascular agent with a related mechanism of action.

Dobutamine: A beta-agonist used in heart failure treatment.

Uniqueness

N-(5-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other compounds in its class .

Biological Activity

5-Methyl-6-(2-benzenesulphonamido-indan-5-yl)-4,5-dihydropyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyridazinone core and a benzenesulfonamide moiety. Its empirical formula is C18H18N2O2S, with a molecular weight of approximately 342.41 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | Not available |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogenic microorganisms. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentrations (MIC) reported.

Table 1: Antimicrobial Activity

| Microorganism | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Micrococcus luteus | 0.25 |

| Candida albicans | 0.30 |

The compound demonstrated potent inhibitory effects, particularly against E. coli and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent in clinical settings .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound. The MTT assay was utilized to evaluate its effects on various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | 15 |

| Balb/c 3T3 | 20 |

These results indicate that while the compound exhibits some cytotoxic effects, it remains within a tolerable range for potential therapeutic applications .

Molecular docking studies have provided insights into the mechanism by which this compound exerts its biological effects. The binding interactions with essential bacterial enzymes such as DNA gyrase were analyzed, revealing strong hydrogen bonding and hydrophobic interactions that contribute to its antibacterial activity.

Key Findings:

- Binding Energy : Comparable to ciprofloxacin, indicating effective binding.

- Hydrogen Bonds : Formed with critical residues at the active site of DNA gyrase.

- Pi-Pi Stacking Interactions : Stabilizing interactions with nucleotides.

Case Studies

A case study involving the application of this compound in treating bacterial infections was documented in an experimental model. The results indicated a significant reduction in bacterial load when administered in conjunction with standard antibiotics, enhancing their efficacy.

Properties

CAS No. |

114149-44-9 |

|---|---|

Molecular Formula |

C20H21N3O3S |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

N-[5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C20H21N3O3S/c1-13-9-19(24)21-22-20(13)15-8-7-14-11-17(12-16(14)10-15)23-27(25,26)18-5-3-2-4-6-18/h2-8,10,13,17,23H,9,11-12H2,1H3,(H,21,24) |

InChI Key |

CBDKKURJIOWUAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(CC(C3)NS(=O)(=O)C4=CC=CC=C4)C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.